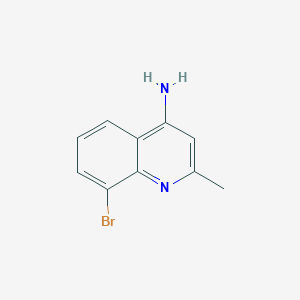

4-Amino-8-bromo-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZWWFUQGSMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588910 | |

| Record name | 8-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-51-9 | |

| Record name | 8-Bromo-2-methyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288151-51-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-8-bromo-2-methylquinoline CAS number and properties

An In-Depth Technical Guide to 4-Amino-8-bromo-2-methylquinoline

Introduction

This compound is a substituted quinoline derivative that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1][2] The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs.[3] The specific functionalization of this compound—an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position—provides multiple reactive handles for further chemical modification. This guide offers a comprehensive overview of its properties, synthetic utility, and potential applications for researchers in drug discovery and materials science.

Core Chemical Identity and Properties

The fundamental identity of a chemical compound is established by its CAS number and its intrinsic physical and chemical properties. These data points are critical for sourcing, handling, and characterizing the molecule in a research setting.

Chemical Structure:

A simplified representation of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 288151-51-9 | [1][4][5][6] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][4][6] |

| Molecular Weight | 237.10 g/mol | [1][4][6] |

| Appearance | Solid | |

| MDL Number | MFCD08669717 | [1][6] |

| InChI Key | VXQZWWFUQGSMAV-UHFFFAOYSA-N |

| SMILES | Cc1cc(N)c2cccc(Br)c2n1 | |

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its structure suggests assembly through established heterocyclic chemistry methodologies. The synthesis of the quinoline core often involves classic reactions like the Skraup or Friedländer synthesis.[3] For this particular substitution pattern, a plausible route would involve the cyclization of a suitably substituted aniline, such as 2-bromoaniline, with a compound like crotonaldehyde.[7]

The true value of this molecule lies in its reactivity, which is dictated by its distinct functional groups. The presence of both an amino group and a bromine atom on the quinoline scaffold makes it a bifunctional intermediate, enabling sequential and site-selective modifications.

Key Reactive Sites:

-

8-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and cyano groups, through reactions such as:

-

Suzuki Coupling (with boronic acids)

-

Heck Coupling (with alkenes)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (to introduce new N-based groups)

-

Cyanation reactions[8]

-

-

4-Amino Group: The amino group is a potent nucleophile and can undergo a range of transformations, including:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization to form a diazonium salt, which can be further converted to other functional groups.

-

This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[8] For example, the core can be elaborated at the 8-position via a Suzuki coupling, followed by modification of the 4-amino group to generate a library of diverse compounds.

Synthetic utility of this compound.

Applications in Research and Development

The primary application of this compound is as an intermediate or building block for the synthesis of more complex molecules.[1] Its utility spans several high-value research areas.

-

Pharmaceuticals and Agrochemicals: It serves as a key starting material for preparing bioactive molecules.[1] The quinoline core is particularly relevant in the development of antimalarial and anticancer agents.[1] A notable example from the literature involves the use of a similar N-benzyl-8-bromo-2-methylquinoline scaffold which was converted to a nitrile and subsequently elaborated into potent inhibitors of the NAD-hydrolyzing enzyme CD38, a target for metabolic diseases and cancer.[8]

-

Materials Science: The inherent photophysical properties of the quinoline backbone make its derivatives candidates for materials science applications.[1] They show potential in the design of fluorescent probes and optoelectronic materials, where the electronic properties can be fine-tuned through substitution at the bromo and amino positions.[1][2]

-

Coordination Chemistry: The nitrogen atoms within the quinoline ring system and the exocyclic amino group can act as ligands, coordinating with metal ions. This makes the compound and its derivatives useful in the development of metal-catalyzed reactions and sensor technology.[1][2]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical reagent. Based on available safety data, this compound is classified as an acute toxin and can cause serious eye damage.

Table 2: GHS Hazard Information

| Category | Code | Description |

|---|---|---|

| Signal Word | Danger | |

| Hazard Statements | H301 | Toxic if swallowed. |

| H318 | Causes serious eye damage. | |

| Precautionary Codes | P280 | Wear protective gloves/ eye protection/ face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Recommended storage temperature is 2-8°C, and it should be kept away from light.[1]

-

First Aid:

-

If Swallowed: Immediately call a poison control center or doctor.

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for several minutes. Seek immediate medical attention.

-

In Case of Skin Contact: Wash off with plenty of water.[9]

-

Conclusion

This compound (CAS No. 288151-51-9) is a strategically functionalized heterocyclic compound with significant potential for chemical innovation. Its dual reactive sites—the 8-bromo position amenable to cross-coupling and the 4-amino group available for nucleophilic reactions—make it an ideal scaffold for building molecular diversity. For researchers and scientists in drug development and materials science, this compound represents a valuable tool for creating novel molecules with tailored biological and physical properties. Adherence to strict safety protocols is essential when handling this toxic and corrosive substance.

References

-

MySkinRecipes. This compound. [Link]

-

National Analytical Corporation - Chemical Division. 4-amino-8-bromo-2- Methylquinoline - Cas No: 288151-51-9 at Best Price in Mumbai. [Link]

-

PubChem, NIH. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116. [Link]

- Google Patents.

-

PubMed Central, NIH. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PubMed Central, NIH. 8-Bromo-2-methylquinoline. [Link]

-

PubChem, NIH. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030. [Link]

-

PubChem, NIH. 4-Aminoquinoline | C9H8N2 | CID 68476. [Link]

-

ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

ResearchGate. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]

-

PubMed. 8-Bromo-2-methyl-quinoline. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. tradeindia.com [tradeindia.com]

- 6. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Physicochemical properties of 4-Amino-8-bromo-2-methylquinoline

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-bromo-2-methylquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds and functional materials.[1] Its derivatives are known to possess diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] this compound is a specific derivative that combines several key functional groups onto this privileged heterocyclic core: a nucleophilic amino group at the C4 position, a versatile bromine atom at the C8 position, and a methyl group at the C2 position. This unique substitution pattern makes it a highly valuable building block for the synthesis of novel therapeutic agents and advanced materials.[4][5]

The bromine and amino groups serve as reactive handles for further chemical modifications, such as cross-coupling and substitution reactions, allowing for the construction of complex molecular architectures.[4] The quinoline backbone's inherent photophysical properties also suggest potential applications in the design of fluorescent probes and optoelectronic materials.[4]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As this is a specialized chemical intermediate, publicly available experimental data is scarce. Therefore, this document serves a dual purpose: to consolidate known information and to provide expert-guided, validated protocols for researchers to systematically characterize the compound. We will delve into its molecular structure, outline detailed experimental workflows for its synthesis and characterization, and discuss the interpretation of the resulting data.

Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of this compound—an aromatic heterocyclic amine—are predictive of its chemical reactivity and physical behavior.

| Identifier | Value | Source(s) |

| IUPAC Name | 8-bromo-2-methylquinolin-4-amine | N/A |

| CAS Number | 288151-51-9 | [4][6][7] |

| Molecular Formula | C₁₀H₉BrN₂ | [4][6] |

| Molecular Weight | 237.10 g/mol | [4][6] |

The key functional groups dictate the molecule's properties:

-

Quinoline Core: A rigid, aromatic, and weakly basic system.

-

4-Amino Group: A primary amine that significantly increases the basicity of the quinoline nitrogen through resonance and acts as a potent nucleophile and hydrogen bond donor.

-

8-Bromo Group: A heavy atom that serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or other functional moieties.

-

2-Methyl Group: Also known as a quinaldine moiety, this group can influence the molecule's steric profile and solubility.

Physicochemical Properties: Data and Estimation

| Property | Value / Expected Value | Basis / Comparison |

| Appearance | White to light yellow or off-white solid. | Based on related compounds like 8-bromoquinaldine and 4-amino-8-bromoquinoline.[5][8] |

| Melting Point | Expected: >190 °C | 4-Amino-8-bromoquinoline melts at 190-196 °C[5]. The additional methyl group may slightly alter this, but the strong hydrogen bonding from the amino group is expected to dominate, leading to a high melting point compared to 8-Bromo-2-methylquinoline (66-70 °C)[8]. |

| Boiling Point | >132 °C at 0.1 mmHg | Data for 8-Bromo-2-methylquinoline.[8] The amino group will significantly increase the boiling point due to hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | The aromatic core confers hydrophobicity, while the amino group allows for some aqueous solubility, especially under acidic conditions. Quinoline itself is slightly soluble in water but miscible with many organic solvents.[1] |

| pKa | Estimated: 8.5-9.5 (for quinolinium ion) | Based on 4-aminoquinoline, which has a pKa of 9.17. The electron-withdrawing bromine at C8 may slightly decrease this value. |

Experimental Characterization Workflow

A robust characterization of this compound is essential for its use in research and development. The following diagram and protocols outline a logical workflow from synthesis to comprehensive analysis.

Caption: Logical workflow for the synthesis and characterization of this compound.

Protocol 1: Synthesis and Purification

The synthesis of quinolines can be achieved through several classic methods, such as the Skraup or Doebner-von Miller reactions.[1][9][10] A plausible route to the title compound involves a variation of the Doebner-von Miller reaction using 2-bromoaniline as the starting material.

Objective: To synthesize and purify this compound.

Proposed Reaction Scheme: A solution of 2-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to form 8-bromo-2-methylquinoline.[11][12] This intermediate is then nitrated at the 4-position, followed by reduction of the nitro group to yield the final product.

Step-by-Step Methodology:

-

Synthesis of 8-Bromo-2-methylquinoline (Intermediate):

-

To a refluxing solution of 2-bromoaniline (1.0 eq) and boric acid (1.0 eq) in 18% hydrochloric acid, slowly add a mixture of crotonaldehyde (1.2 eq) and an oxidizing agent like 2-bromonitrobenzene (0.2 eq).[11]

-

Stir the reaction mixture at 100 °C for 3 hours.

-

Add anhydrous ZnCl₂ (1.0 eq) and continue stirring for 30 minutes.[11]

-

Cool the reaction mixture in an ice bath. Filter the crude solid, wash with 2-propanol, and dissolve in water.

-

Neutralize with concentrated ammonia solution to pH 8 to precipitate the product. Filter, dry, and characterize.

-

-

Nitration at the 4-Position:

-

Dissolve the 8-bromo-2-methylquinoline intermediate in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the 8-bromo-4-nitro-2-methylquinoline.

-

-

Reduction to this compound:

-

Suspend the nitro intermediate in ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂/Pd-C).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool, neutralize the solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Concentrate the organic extracts under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and evaporate the solvent.

-

Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

-

Protocol 2: Structural Elucidation via Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A singlet for the methyl (CH₃) protons around δ 2.7-2.9 ppm. (Based on 8-bromo-2-methylquinoline at δ 2.82 ppm[11][12]).

-

A broad singlet for the amino (NH₂) protons, which may vary in chemical shift (δ 5.0-7.0 ppm) depending on solvent and concentration.

-

A singlet for the H3 proton.

-

A multiplet system in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three remaining protons on the benzene ring (H5, H6, H7).

-

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Ten distinct carbon signals are expected. Look for the methyl carbon signal around δ 20-25 ppm and the aromatic carbons between δ 110-155 ppm.

-

B. Mass Spectrometry (MS)

-

Method: Use High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in positive ion mode.

-

Analysis:

-

Look for the protonated molecular ion [M+H]⁺.

-

Crucially, observe the characteristic isotopic pattern for a single bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). For C₁₀H₉BrN₂, the expected [M]⁺ peaks would be at m/z 236.00 and 237.99. The [M+H]⁺ peaks would be at m/z 237.00 and 238.99.

-

C. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis:

-

Expected Bands:

-

N-H stretching: Two medium-to-sharp bands in the 3300-3500 cm⁻¹ region.[13]

-

C-H stretching (aromatic): Bands just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

-

N-H bending (scissoring): A strong band around 1600-1650 cm⁻¹.[13]

-

C=C and C=N stretching (aromatic rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

-

Protocol 3: Purity Assessment via Chromatography

Objective: To determine the purity of the synthesized compound.

A. High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Analysis: Inject a solution of the compound (~1 mg/mL in acetonitrile). Purity is calculated based on the area percentage of the main peak. A purity of ≥95% is typically required for research applications.[5]

Safety, Handling, and Storage

Hazard Profile: Based on data for similar quinoline structures, this compound should be handled as a hazardous substance.

-

Signal Word: Danger[6]

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[6]

-

Hazard Classifications: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1).[6]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container at 2-8°C, protected from light and moisture.[4]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a scaffold in drug discovery and materials science. While comprehensive experimental data is not yet widely published, its physicochemical properties can be reliably determined through the systematic application of the validated protocols outlined in this guide. By following this workflow—from synthesis and purification to spectroscopic elucidation and purity assessment—researchers can ensure a high-quality starting material, enabling the confident exploration of its synthetic utility and the development of novel, high-value derivative compounds.

References

-

Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. PubChem. Available at: [Link]

-

Gualpa, F. A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

Sattarzadeh, V., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

-

PubMed. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ResearchGate. (2021). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3589. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

SlideShare. (2024). synthesis of quinoline derivatives and its applications. Available at: [Link]

-

Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available at: [Link]

-

ResearchGate. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound AldrichCPR 288151-51-9 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 4-Amino-8-bromo-2-methylquinoline for Advanced Research

Abstract: This document provides an in-depth technical examination of 4-Amino-8-bromo-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular structure, formula, and physicochemical properties. Furthermore, this guide will detail a representative synthetic pathway and analytical validation methods, contextualizing the compound's utility as a versatile building block for drug discovery and as a functional organic material. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this molecule in their work.

Molecular Identity and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds foundational to numerous synthetic and biologically active molecules. The strategic placement of its functional groups—an amine at position 4, a bromine atom at position 8, and a methyl group at position 2—creates a scaffold ripe for chemical modification and imparts specific electronic and steric properties that influence its reactivity and biological interactions.

Molecular Formula and Structure

The molecular identity of this compound is definitively established by its formula and structural arrangement.

The structure consists of a bicyclic quinoline core. The key substitutions are:

-

An amino group (-NH₂) at the C4 position, which acts as a potent electron-donating group and a key site for hydrogen bonding or further derivatization.

-

A methyl group (-CH₃) at the C2 position, influencing the molecule's steric profile and electronic properties.

-

A bromine atom (-Br) at the C8 position, a heavy atom that serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and modulates the molecule's lipophilicity.

2D Structure:

Caption: General workflow for synthesis, purification, and application of the target compound.

Detailed Synthetic Protocol (Representative)

This protocol is a representative example based on common synthetic strategies for quinoline derivatives. [3][4] Objective: To synthesize this compound.

Step 1: Synthesis of 8-Bromo-2-methylquinoline (Intermediate)

-

Rationale: This step creates the core quinoline scaffold. The Doebner-von Miller reaction is a classic method for this transformation, reacting an aniline with an α,β-unsaturated carbonyl compound. Here, 2-bromoaniline is the key precursor.

-

Procedure: a. To a solution of 2-bromoaniline (1.0 eq) in 18% HCl, add boric acid (0.3 eq). Heat the mixture to reflux. [4] b. Slowly add a mixture of crotonaldehyde (1.2 eq) and an oxidizing agent (e.g., 2-bromonitrobenzene, 0.2 eq) over 1 hour with continuous stirring. [4] c. Maintain the reflux at approximately 100°C for an additional 2.5 hours. d. Add anhydrous zinc chloride (1.0 eq) and stir vigorously for 30 minutes. e. Cool the reaction, neutralize with a strong base (e.g., NaOH solution) until alkaline, and extract the product with an organic solvent (e.g., dichloromethane). f. Purify the crude product via column chromatography to yield 8-bromo-2-methylquinoline. [5] Step 2: Amination of the Quinoline Core

-

Rationale: The final step is the introduction of the amino group at the C4 position. This often proceeds via a nucleophilic aromatic substitution (SNAAr) reaction on a 4-chloroquinoline intermediate, or through more modern catalytic methods.

-

Procedure (via a 4-chloro intermediate): a. The 8-bromo-2-methylquinoline from Step 1 is first oxidized to an N-oxide, then chlorinated at the C4 position using a chlorinating agent like POCl₃. b. The resulting 8-bromo-4-chloro-2-methylquinoline is then reacted with an ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection) under heat and pressure. c. The reaction mixture is worked up by neutralization and extraction. d. The final product, this compound, is purified by recrystallization or column chromatography.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline core, a singlet for the methyl group protons, and a broad singlet for the amine protons. The coupling patterns and chemical shifts will be specific to the substitution pattern. |

| ¹³C NMR | Ten distinct carbon signals, including those for the methyl group and the nine carbons of the quinoline ring system. |

| Mass Spec (MS) | A molecular ion peak (M+) and/or protonated molecule ([M+H]+) corresponding to the calculated molecular weight (237.10 g/mol ). The isotopic pattern for one bromine atom (approximately 1:1 ratio for M+ and M+2 peaks) would be a key diagnostic feature. |

| HPLC | A single major peak indicating high purity (typically >97%) under appropriate chromatographic conditions. |

Relevance in Research and Drug Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. [6]The title compound, this compound, serves as a versatile building block for creating libraries of novel compounds for screening.

Structure-Activity Relationship (SAR) Insights

Each functional group on the molecule offers a vector for chemical modification, allowing for systematic exploration of the structure-activity relationship.

Caption: Key functional groups and their roles in Structure-Activity Relationship (SAR) studies.

The presence of the C8-bromo group is particularly advantageous. It allows for late-stage functionalization, where a common intermediate can be diversified into a wide array of final compounds by coupling it with various boronic acids or other organometallic reagents. [3]This strategy is highly efficient for generating chemical libraries for high-throughput screening. Research into bromo-derivatives of quinolines has highlighted their potential as anticancer agents, with some compounds showing inhibitory effects on enzymes like topoisomerase. [7][8]

Applications Beyond Pharmaceuticals

Beyond its role as a pharmaceutical intermediate, the quinoline backbone's photophysical properties make this compound a candidate for applications in materials science. [1]It can be used in the design of fluorescent probes and optoelectronic materials, where the electronic properties can be fine-tuned through derivatization at the amino and bromo positions.

Conclusion

This compound is a high-value chemical scaffold with a well-defined molecular structure and versatile reactivity. Its strategic combination of a privileged 4-aminoquinoline core with a reactive bromine handle makes it an indispensable tool for researchers in drug discovery, enabling the rapid synthesis of diverse compound libraries. Furthermore, its potential in materials science underscores its broader utility. The synthetic and analytical protocols outlined in this guide provide a framework for the reliable production and validation of this compound, empowering scientists to leverage its full potential in their research endeavors.

References

- MySkinRecipes. (n.d.). This compound.

- National Analytical Corporation. (n.d.). 4-amino-8-bromo-2- Methylquinoline - Cas No: 288151-51-9.

- ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.

- PubChemLite. (n.d.). This compound (C10H9BrN2).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design.

- ResearchGate. (n.d.). Bromination of 8-substituted quinolines.

- Li, J., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.

- Fisher Scientific. (n.d.). Sigma Aldrich this compound.

- Romero-Castro, Z. I., & Delgado, D. R. (2025).

- PubChem. (n.d.). 8-Bromo-2-methylquinoline.

- Yang, L. T., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Amino-8-bromo-2-methylquinoline building block

An In-depth Technical Guide to the Synthesis of the 4-Amino-8-bromo-2-methylquinoline Building Block

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with significant biological activity.[1][2][3] Within this class, 4-aminoquinolines are particularly prominent, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria (e.g., Chloroquine, Amodiaquine) and demonstrating potential in oncology and anti-inflammatory applications.[1][2][4][5]

The target molecule, this compound (CAS 288151-51-9), is a highly valuable building block for drug discovery and organic synthesis.[6][7] Its structure is strategically functionalized:

-

The 4-amino group is a key pharmacophore, often essential for biological target engagement.

-

The 8-bromo substituent provides a versatile handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the quinoline core.

-

The 2-methyl group can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying metabolic stability.

This guide provides a comprehensive, technically detailed overview of a robust and field-proven synthetic route to this compound. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely recipes but self-validating systems grounded in established chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently approached via a three-step sequence that constructs the quinoline core with the necessary functional groups strategically positioned for subsequent transformations. This pathway is designed for regiochemical control and high yields, starting from commercially available precursors.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Bromo-2-methylquinolin-4-ol (Intermediate I)

The foundational step is the construction of the 8-bromo-4-hydroxy-2-methylquinoline core. This is achieved through the Conrad-Limpach reaction, a classic and reliable method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones).[3]

Mechanism and Rationale: The reaction proceeds in two main stages:

-

Condensation: The nucleophilic 2-bromoaniline attacks the electrophilic carbonyl carbon of the keto-group of ethyl acetoacetate, followed by dehydration to form an enamine intermediate, ethyl 3-((2-bromophenyl)amino)but-2-enoate. This step is typically performed at moderate temperatures.

-

Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent. The high temperature provides the activation energy for an intramolecular electrophilic attack from the enamine's double bond onto the aniline ring, followed by elimination of ethanol to form the stable, aromatic quinolinol ring system. The choice of a high-boiling solvent like diphenyl ether or Dowtherm A is critical to achieve the necessary temperatures (typically 240-260°C) for efficient cyclization.[8]

Caption: Logical flow for the synthesis of Intermediate I.

Detailed Experimental Protocol: Synthesis of Intermediate I

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.

-

Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 2-4 hours).

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

Cyclization: Add the crude intermediate to a flask containing diphenyl ether (or Dowtherm A), preheated to 250°C.

-

Maintain the temperature for 30-60 minutes. The product will precipitate out of the hot solvent.

-

Allow the mixture to cool to approximately 100°C and then add hexane or heptane to fully precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum to afford 8-bromo-2-methylquinolin-4-ol as a solid.

Part 2: Synthesis of 4-Chloro-8-bromo-2-methylquinoline (Intermediate II)

To facilitate the introduction of the 4-amino group, the hydroxyl group of Intermediate I must be converted into a more effective leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[8][9]

Mechanism and Rationale: The quinolinol tautomer reacts with POCl₃ in a process analogous to the conversion of a carboxylic acid to an acid chloride. The hydroxyl group oxygen attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. Subsequent elimination, driven by the formation of the stable aromatic quinoline ring and inorganic phosphorus byproducts, results in the substitution of the hydroxyl group with a chlorine atom. Using POCl₃ as both the reagent and the solvent is common, as the excess reagent drives the reaction to completion. This reaction is highly exothermic and releases HCl gas, requiring careful handling in a well-ventilated fume hood.

Detailed Experimental Protocol: Synthesis of Intermediate II

-

In a fume hood, carefully add 8-bromo-2-methylquinolin-4-ol (Intermediate I, 1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) with stirring.

-

Fit the flask with a reflux condenser equipped with a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl gas produced.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Caution: Highly Exothermic Quench. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8. This will precipitate the product.

-

Filter the resulting solid, wash with copious amounts of water, and dry under vacuum to yield 4-chloro-8-bromo-2-methylquinoline .

Part 3: Synthesis of this compound (Final Product)

The final step involves the conversion of the 4-chloro derivative to the target 4-amino compound via a nucleophilic aromatic substitution (S_N_Ar) reaction.[10][11][12]

Mechanism and Rationale: The quinoline ring, particularly with the electron-withdrawing nitrogen atom, is activated towards nucleophilic attack, especially at the 2- and 4-positions. The chloro substituent at the 4-position is an excellent leaving group. The reaction proceeds through a two-step addition-elimination mechanism.[12]

-

Addition: The nucleophile (ammonia) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[12]

-

Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the final 4-amino product. This reaction is often carried out in a sealed vessel to maintain a sufficient concentration of the ammonia nucleophile, which is a gas at room temperature. Using a solvent like phenol or N-methyl-2-pyrrolidone (NMP) can facilitate the reaction.[4]

Detailed Experimental Protocol: Synthesis of Final Product

-

Place 4-chloro-8-bromo-2-methylquinoline (Intermediate II, 1.0 eq) and a suitable solvent (e.g., phenol or ethanol) into a high-pressure reaction vessel (autoclave).

-

Cool the vessel and introduce a saturated solution of ammonia in the chosen solvent, or bubble ammonia gas through the mixture.

-

Seal the vessel and heat it to 120-150°C for 12-24 hours. The internal pressure will increase significantly.

-

After the reaction period, cool the vessel to room temperature before carefully venting.

-

Remove the solvent under reduced pressure.

-

Treat the residue with an aqueous base (e.g., 10% NaOH) to deprotonate the product and remove any phenolic solvent.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure This compound .

Quantitative Data Summary

| Compound Name | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 8-Bromo-2-methylquinolin-4-ol | I | C₁₀H₈BrNO | 238.08 | ~80-90% | Solid |

| 4-Chloro-8-bromo-2-methylquinoline | II | C₁₀H₇BrClN | 256.53 | ~85-95% | Solid |

| This compound | Final Product | C₁₀H₉BrN₂ | 237.10[6] | ~70-85% | Solid |

Conclusion

The synthesis of this compound presented here is a robust, logical, and scalable route that relies on well-understood, classical organic reactions. By proceeding through the stable quinolinol and chloroquinoline intermediates, this pathway ensures high yields and excellent regiochemical control. Each step—Conrad-Limpach cyclization, POCl₃-mediated chlorination, and S_N_Ar amination—is chosen for its efficiency and reliability in the context of quinoline chemistry. This building block is now primed for further elaboration, offering researchers a reliable starting point for the development of novel pharmaceuticals and advanced materials.

References

-

Barreiro, G., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Romero-Vivas, C. M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

-

de Souza, M. V. N., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

-

Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

-

Zhang, Y., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E. [Link]

-

MySkinRecipes. This compound. MySkinRecipes Product Page. [Link]

-

Wikipedia. Sandmeyer reaction. Wikipedia. [Link]

- Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

ResearchGate. Bromination of 8-substituted quinolines. ResearchGate. [Link]

-

Mohamed, M. H., et al. (1993). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. [Link]

- Google Patents.

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

van der Westhuyzen, C. W., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

Gensch, T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

-

The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. [Link]

-

Al-Dies, A. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

-

TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 6. This compound [myskinrecipes.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Biological potential of 4-Amino-8-bromo-2-methylquinoline derivatives

An In-depth Technical Guide to the Biological Potential of 4-Amino-8-bromo-2-methylquinoline Derivatives

Introduction

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure."[1][2][3] This designation arises from its ability to interact with a multitude of biological targets, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[2] Compounds built upon the quinoline core have found clinical application as anticancer, antimalarial, antibacterial, and antiviral agents.[4][5][6]

This guide focuses on a specific, highly functionalized scaffold: This compound . This molecule serves as a versatile synthetic intermediate, with each substituent offering a strategic handle for chemical modification.[7][8] The 4-amino group is a common feature in bioactive quinolines, the 8-bromo position is primed for advanced cross-coupling reactions, and the 2-methyl group influences the molecule's steric and electronic profile. The purpose of this document is to provide a comprehensive technical overview for researchers and drug development professionals, exploring this scaffold's synthetic tractability, outlining its most promising biological applications based on existing literature, and detailing the rigorous experimental workflows required for its validation.

Section 1: Synthesis and Chemical Profile

The biological potential of a chemical scaffold is intrinsically linked to its synthetic accessibility. The this compound core can be constructed through established and reliable synthetic organic chemistry reactions.

Synthetic Strategy

A plausible and efficient synthesis begins with the construction of the substituted quinoline core, followed by functionalization. A common approach is the Doebner-von Miller reaction , which is particularly well-suited for synthesizing 2-methylquinolines.[9] The key intermediate, 2-methyl-8-bromoquinoline, can be prepared via a ring-closing reaction between o-bromoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde.[10]

Subsequent introduction of the crucial 4-amino group is typically achieved through a nucleophilic aromatic substitution (SNAr) pathway. This involves an intermediate step to create a more reactive 4-chloro derivative, which can then readily react with an amine source to yield the final 4-amino product.[11][12]

Caption: Plausible synthetic route to the target scaffold.

Chemical Reactivity and Derivatization Potential

The true value of this scaffold lies in its potential for diversification:

-

8-Bromo Position: This is a key site for introducing molecular diversity. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

-

4-Amino Group: This group is a known pharmacophore in many antimalarial and anticancer drugs.[11] It can act as a hydrogen bond donor and can be further derivatized into amides, sulfonamides, or ureas to explore additional interactions with biological targets.

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on extensive research into structurally related quinoline derivatives, the this compound scaffold is predicted to have significant potential in several therapeutic areas.

Anticancer Potential

Numerous quinoline derivatives exert their anticancer effects by interacting directly with DNA or inhibiting enzymes crucial for cell proliferation.[6] Highly brominated quinolines, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines.[13]

-

Hypothesized Mechanism: DNA Intercalation: The planar, aromatic nature of the quinoline ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix.[3][14] This physical obstruction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][6] Molecular docking studies and spectroscopic analysis of related compounds support this mode of action.[14]

Caption: Mechanism of DNA intercalation by quinoline derivatives.

Antimicrobial Potential

The quinoline core is the foundational structure for the quinolone class of antibiotics. While distinct from classic quinolones, derivatives of this scaffold often retain antibacterial properties.

-

Hypothesized Mechanism: Enzyme Inhibition: A primary mechanism for quinolone antibiotics is the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[15] These enzymes are responsible for managing DNA supercoiling during replication. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death. It is plausible that novel derivatives could engage these or other essential bacterial targets.

Antiviral Potential

Certain 4-aminoquinoline derivatives, such as chloroquine and amodiaquine, have demonstrated antiviral activity against a range of viruses, including flaviviruses like Dengue.[5][16]

-

Hypothesized Mechanism: Disruption of Viral Entry/Replication: The antiviral mechanisms of quinolines can be multifaceted. They are known to increase the pH of endosomes, which can interfere with the fusion of the viral envelope with the host cell membrane, a critical early step in infection for many viruses.[5] Other quinoline derivatives have been shown to inhibit viral polymerases, directly halting the replication of the viral genome.[17]

Section 3: Experimental Validation Workflows

Rigorous, standardized protocols are essential to validate the hypothesized biological potential of new chemical entities. The following workflows provide a logical progression from initial screening to preliminary mechanistic insights.

Workflow 1: Evaluating Anticancer Activity

The primary goal is to determine a compound's cytotoxic potency against cancer cells and its selectivity over non-malignant cells.[18] A high selectivity index (SI) is a critical indicator of a promising therapeutic candidate.[19]

Caption: Workflow for in vitro anticancer activity screening.

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a reliable colorimetric method for measuring cell metabolic activity, which correlates with the number of viable cells.[20][21] It is chosen over the older MTT assay due to its simpler workflow, as it produces a water-soluble formazan product, eliminating a solubilization step.[22][23]

-

Cell Seeding: Plate cells (e.g., a panel including MCF-7 breast cancer, A549 lung cancer, and non-malignant MRC-5 lung fibroblasts) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a predetermined period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity and Selectivity

| Compound | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Non-Malignant Cell Line (e.g., MRC-5) IC₅₀ (µM) | Selectivity Index (SI)¹ |

| Derivative 1 | |||

| Derivative 2 | |||

| Doxorubicin (Control) | |||

| ¹ SI = IC₅₀ (Non-Malignant Cells) / IC₅₀ (Cancer Cells) |

Workflow 2: Assessing Antimicrobial Activity

The standard for assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24]

Protocol 2: Broth Microdilution for MIC Determination

This method is widely used for its efficiency and conservation of reagents.[25]

-

Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Minimum Inhibitory Concentrations

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative 1 | |||

| Derivative 2 | |||

| Ciprofloxacin (Control) |

Workflow 3: Investigating Mechanism of Action - DNA Interaction

To test the hypothesis of DNA intercalation, UV-Visible spectroscopy can be used to monitor the interaction between the compound and calf thymus DNA (CT-DNA).

Caption: Workflow for DNA interaction study via UV-Vis spectroscopy.

Protocol 3: UV-Visible Spectroscopy for DNA Binding

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Prepare a concentrated stock solution of CT-DNA in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the compound solution at a fixed concentration in a quartz cuvette.

-

Titration: Perform a titration by adding successive small aliquots of the CT-DNA stock solution directly to the cuvette containing the compound solution.

-

Equilibration and Measurement: After each addition of DNA, mix the solution gently and allow it to equilibrate for 5 minutes. Record the UV-Vis spectrum.

-

Data Analysis: Monitor the changes in the absorption spectrum of the compound upon addition of DNA. A decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) are characteristic of an intercalative binding mode.[14]

Section 4: Summary and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the strong biological precedent for related structures, positions it as a valuable core for drug discovery programs targeting cancer, bacterial infections, and viral diseases.

The experimental workflows detailed in this guide provide a robust framework for the initial evaluation of new derivatives. Positive results from these assays would warrant progression to more advanced studies, including:

-

Lead Optimization: A systematic structure-activity relationship (SAR) study by synthesizing a library of analogues with diverse substitutions at the 8-position (via cross-coupling) and the 4-amino group.

-

Advanced Mechanistic Studies: For anticancer leads, conducting assays to confirm apoptosis (e.g., Annexin V/PI staining) and identify specific enzyme targets (e.g., topoisomerase inhibition assays).[14] For antimicrobial leads, performing time-kill assays and screening against resistant bacterial strains.

-

In Vivo Evaluation: Testing the most promising compounds in relevant animal models of disease to assess efficacy, pharmacokinetics, and preliminary safety profiles.[18][26]

By leveraging rational design and rigorous experimental validation, derivatives of this compound can be effectively explored for their full therapeutic potential.

References

-

Biotech Spain. XTT Assays vs MTT. Available from: [Link]

-

OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

Wikipedia. MTT assay. Available from: [Link]

-

ScienceScholar. Quinoline derivative and their pharmacological & medicinal potential. Available from: [Link]

-

PubMed. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Available from: [Link]

-

ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be.... Available from: [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

-

National Institutes of Health. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]

-

FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

Anticancer Research. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

-

Pure. In vitro antimicrobial susceptibility testing methods. Available from: [Link]

-

ResearchGate. (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]

-

National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. Available from: [Link]

-

PubMed. DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin. Available from: [Link]

-

National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. Available from: [Link]

-

PubMed. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. Available from: [Link]

-

YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. DNA Recognition by Quinoline Antibiotics: Use of Base-Modified DNA Molecules to Investigate Determinants of Sequence-Specific Binding of Luzopeptin | Request PDF. Available from: [Link]

-

National Institutes of Health. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Available from: [Link]

-

National Institutes of Health. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Available from: [Link]

-

National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

-

PubMed. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Available from: [Link]

-

National Center for Biotechnology Information. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

-

ACS Publications. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link]

-

PubMed. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link]

-

SRUC Pure. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

PubMed. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Available from: [Link]

-

ResearchGate. Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Available from: [Link]

- Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

-

National Institutes of Health. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available from: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciencescholar.us [sciencescholar.us]

- 16. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. biotech-spain.com [biotech-spain.com]

- 24. pdb.apec.org [pdb.apec.org]

- 25. pure.tue.nl [pure.tue.nl]

- 26. iv.iiarjournals.org [iv.iiarjournals.org]

A Comprehensive Spectroscopic Guide to 4-Amino-8-bromo-2-methylquinoline

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-Amino-8-bromo-2-methylquinoline is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a substituted quinoline, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel antimalarial and anticancer agents.[1][2][3] The strategic placement of its functional groups—an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position—provides multiple sites for synthetic modification, allowing for the fine-tuning of biological activity and physicochemical properties.[1]

The structural integrity and purity of such intermediates are paramount in drug development and chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of the molecular structure. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering field-proven insights into spectral interpretation, standard experimental protocols, and the causality behind the observed spectral features.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.

-

Chemical Formula: C₁₀H₉BrN₂

-

Molecular Weight: 237.10 g/mol

-

CAS Number: 288151-51-9

The structural framework provides the basis for all subsequent spectroscopic predictions and interpretations.

Note: The DOT language script above is a conceptual representation due to the complexity of rendering precise chemical structures. A visual representation is provided below.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of atoms can be determined.

Experimental Protocol: NMR Data Acquisition

The following protocol is a self-validating, standard procedure for acquiring high-quality NMR spectra for quinoline derivatives.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable nature.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the full range of carbon signals (typically 0-200 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the methyl, amino, and aromatic protons. The introduction of the electron-donating amino group at C4 will cause a significant upfield shift (to lower ppm values) for protons on the pyridine ring, particularly H3 and H5, compared to the unsubstituted quinoline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (at C2) | ~2.4 - 2.6 | Singlet | 3H | N/A |

| -NH₂ (at C4) | ~5.5 - 6.5 | Broad Singlet | 2H | N/A |

| H-3 | ~6.3 - 6.5 | Singlet | 1H | N/A |

| H-6 | ~7.2 - 7.4 | Triplet | 1H | ~7.5 - 8.0 |

| H-5 | ~7.5 - 7.7 | Doublet | 1H | ~7.5 - 8.0 |

| H-7 | ~7.8 - 8.0 | Doublet | 1H | ~7.5 - 8.0 |

Interpretation:

-